Methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate

Catalog No.
S15838544
CAS No.
M.F
C17H16FIO4
M. Wt
430.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenz...

Product Name

Methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate

IUPAC Name

methyl 3-ethoxy-4-[(2-fluorophenyl)methoxy]-5-iodobenzoate

Molecular Formula

C17H16FIO4

Molecular Weight

430.21 g/mol

InChI

InChI=1S/C17H16FIO4/c1-3-22-15-9-12(17(20)21-2)8-14(19)16(15)23-10-11-6-4-5-7-13(11)18/h4-9H,3,10H2,1-2H3

InChI Key

XICDFGVNXJTIJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OC)I)OCC2=CC=CC=C2F

Methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate is a synthetic organic compound characterized by its complex molecular structure, which includes various functional groups that contribute to its chemical reactivity and biological properties. The compound has the molecular formula C19H18FIO4C_{19}H_{18}FIO_4 and a molecular weight of approximately 456.2 g/mol. Its IUPAC name is prop-2-enyl 3-ethoxy-4-[(2-fluorophenyl)methoxy]-5-iodobenzoate, indicating the presence of an ethoxy group, a fluorobenzyl ether, and an iodine substituent on the benzoate structure. This unique combination of functional groups positions the compound as a versatile candidate for various

  • Oxidation: The compound can be oxidized, potentially converting the allyl group into an epoxide or other oxidized forms. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) .
  • Reduction: Reduction reactions can occur at the iodine atom, which may be replaced by hydrogen or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
  • Substitution: Nucleophilic substitution reactions can take place, particularly at the iodine atom, allowing for the introduction of various nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) .

The mechanism of action often involves the leaving group (iodine) facilitating new bond formations, which can lead to diverse molecular transformations.

While specific biological activity data for methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate is limited, compounds with similar structures often exhibit significant biological properties. The presence of the fluorobenzyl group may enhance lipophilicity and facilitate interactions with biological targets, potentially leading to pharmacological effects. For instance, similar compounds have been studied for their anti-cancer properties due to their ability to interfere with cellular signaling pathways . Further research is required to establish direct biological activities specific to this compound.

The synthesis of methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate typically involves multiple steps, with one common method being the Suzuki–Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds under mild conditions and is known for its versatility in functional group tolerance .

General Synthetic Route:

  • Preparation of Arylboronic Acid: An arylboronic acid is prepared or obtained commercially.
  • Coupling Reaction: The arylboronic acid is reacted with methyl 2-iodobenzoate in the presence of a palladium catalyst and a base (e.g., sodium carbonate) in a solvent mixture like THF/H₂O at elevated temperatures .
  • Purification: The resulting product is extracted and purified using techniques such as column chromatography.

Methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate has potential applications in:

  • Pharmaceutical Development: Due to its unique structural features, it may serve as a lead compound in drug discovery efforts targeting various diseases.
  • Chemical Research: Its reactivity makes it suitable for use in synthetic organic chemistry for generating more complex molecules.

Research on similar compounds suggests that methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate may interact with various biological molecules, including enzymes and receptors. Understanding these interactions could provide insights into its potential therapeutic uses. Studies focusing on structure-activity relationships are essential for elucidating how variations in its structure affect biological activity.

Similar Compounds: Comparison

Several compounds share structural similarities with methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate:

Compound NameUnique Features
3-Ethoxy-4-((2-fluorobenzyl)oxy)benzaldehydeLacks iodine; primarily an aldehyde
3-Allyl-5-ethoxy-4-((2-fluorobenzyl)oxy)benzaldehydeContains an allyl group; also lacks iodine
Methyl 3-(trifluoromethyl)-4-hydroxybenzoateContains trifluoromethyl; different biological activity
Methyl 4-(fluorobenzyl)benzoateSimilar benzoate core but lacks ethoxy and iodine

Uniqueness: Methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate's uniqueness lies in its combination of an iodine atom and an ethoxy group, providing distinct reactivity compared to its analogs, making it a valuable target for further research and application development .

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Exact Mass

430.00773 g/mol

Monoisotopic Mass

430.00773 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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